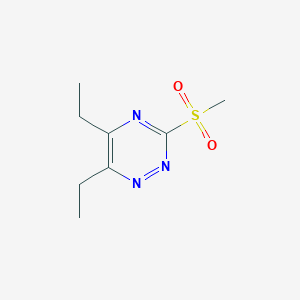

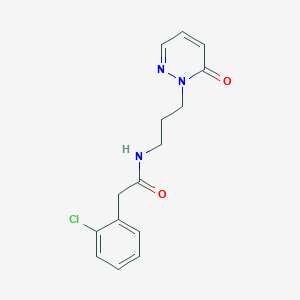

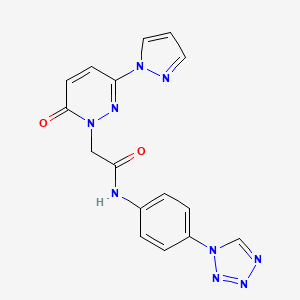

![molecular formula C15H14N2O B2862855 2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine CAS No. 365213-32-7](/img/structure/B2862855.png)

2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine

説明

The compound “2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine” belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .

Synthesis Analysis

While specific synthesis methods for “2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine” were not found, similar compounds have been synthesized through various methods. For instance, a series of 2-phenylimidazo [1,2-a]pyridines (PIP) have been developed through aryl-substitution . Another method involves a two-step reaction, where different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra . The geometrical parameters, harmonic vibrational wavenumbers, Infrared (IR) & Raman scattering intensities, Nuclear Magnetic Resonance (NMR) chemical shift, and Ultraviolet-Visible (UV-Vis) spectra were computed using B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the direct functionalization of the imidazo[1,2-a]pyridine scaffold, which is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy .科学的研究の応用

Crystal Structure Analysis

- The crystal structure and Hirshfeld surface analysis of 2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine derivatives have been studied, revealing the inclination of the 4-methoxyphenyl ring to the imidazole rings, providing insights into molecular interactions and structural characteristics (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).

Anticancer Potential

- Selenylated derivatives of imidazo[1,2-a]pyridines, including those with methoxyphenyl groups, have shown promising activity against breast cancer cells. These compounds demonstrate cytotoxicity and anti-proliferative effects, suggesting their potential as chemotherapy agents (Almeida et al., 2018).

Development of Fluorescent Materials

- Research on methylated hydroxyphenylimidazopyridine derivatives, including those with methoxyphenyl groups, has explored their fluorescence properties. These studies contribute to the development of new fluorescent materials and dyes for various applications (Brenlla et al., 2011).

Biological Activity Studies

- The synthesis and biological activity of imidazo[1,2-a]pyridine derivatives, including those with methoxyphenyl substituents, have been explored for potential antiulcer, antimicrobial, and other medicinal applications. This research helps in understanding the therapeutic potential of these compounds (Starrett et al., 1989).

Safety And Hazards

While specific safety and hazard information for “2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine” was not found, similar compounds have been classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

将来の方向性

特性

IUPAC Name |

2-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-11-3-8-15-16-14(10-17(15)9-11)12-4-6-13(18-2)7-5-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWAPJFAOYBCIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

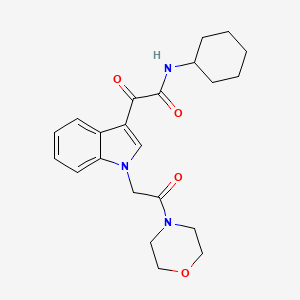

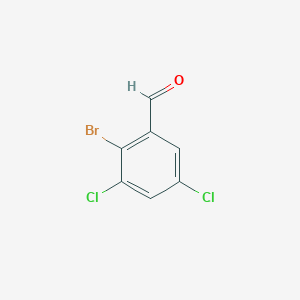

![3-(3-Chlorophenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2862775.png)

![N-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-ynamide](/img/structure/B2862779.png)

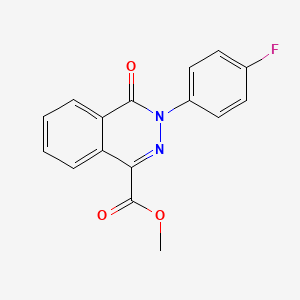

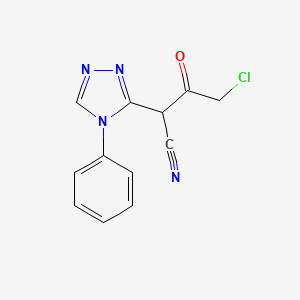

![N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2862781.png)

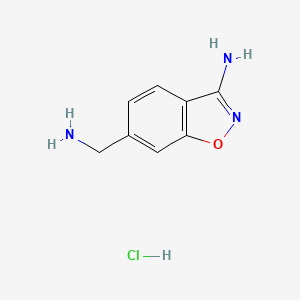

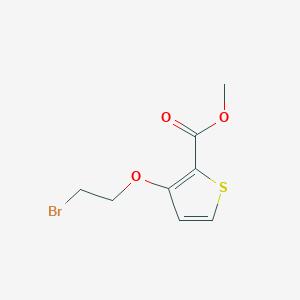

![[(3-Methoxyphenyl)methyl]urea](/img/structure/B2862795.png)